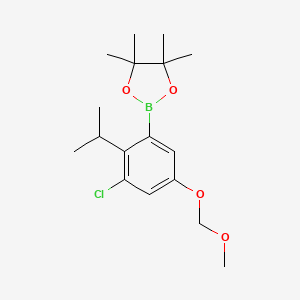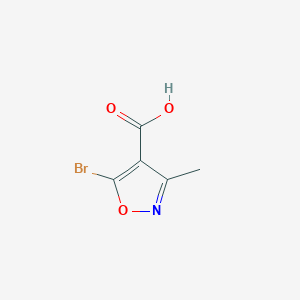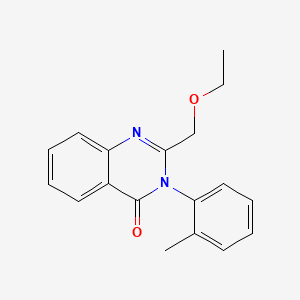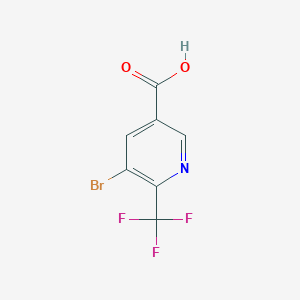
5-Bromo-6-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the fifth position and a trifluoromethyl group at the sixth position on the nicotinic acid ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(trifluoromethyl)nicotinic acid typically involves the bromination and trifluoromethylation of nicotinic acid derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound often involves a multi-step process starting from readily available precursors. The process includes:
- Bromination of nicotinic acid to introduce the bromine atom.
- Trifluoromethylation using trifluoromethylating agents.
- Purification and isolation of the final product through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
5-Bromo-6-(trifluoromethyl)nicotinic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)nicotinic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-Fluoro-6-(trifluoromethyl)nicotinic acid: Contains a fluorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness
5-Bromo-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H3BrF3NO2 |
|---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
TZUAOSOKNWJASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



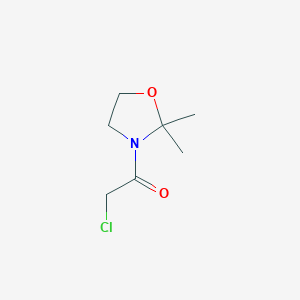
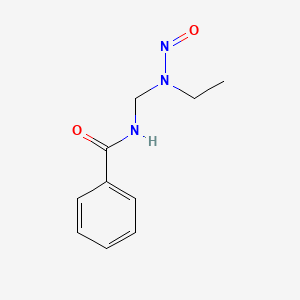
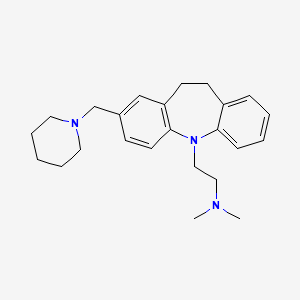
![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)

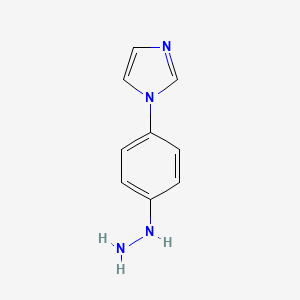
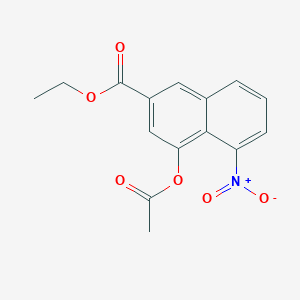
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)

